1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine

sigma receptor structure-activity relationship fluorinated arylcyclopropanamine

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine (CAS 1260853-73-3) is a 1-aryl cyclopropanamine building block possessing a 4-fluoro-3-trifluoromethyl substitution pattern on the phenyl ring. With a molecular formula of C10H9F4N and a molecular weight of 219.18 g/mol, the primary amine serves as a synthetic handle for derivatization into amides, sulfonamides, ureas, and secondary amines; the cyclopropane ring locks the amine into a defined spatial orientation, while the electron-withdrawing fluoro and trifluoromethyl groups impart distinct electronic and metabolic stability profiles.

Molecular Formula C10H9F4N
Molecular Weight 219.18 g/mol
Cat. No. B15244708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine
Molecular FormulaC10H9F4N
Molecular Weight219.18 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=C(C=C2)F)C(F)(F)F)N
InChIInChI=1S/C10H9F4N/c11-8-2-1-6(9(15)3-4-9)5-7(8)10(12,13)14/h1-2,5H,3-4,15H2
InChIKeyCUSMZXBZFQQRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine – A Specialized Fluoro-Trifluoromethyl Aryl Cyclopropanamine Building Block for Demanding Medicinal Chemistry and Procured Intermediates


1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine (CAS 1260853-73-3) is a 1-aryl cyclopropanamine building block possessing a 4-fluoro-3-trifluoromethyl substitution pattern on the phenyl ring . With a molecular formula of C10H9F4N and a molecular weight of 219.18 g/mol, the primary amine serves as a synthetic handle for derivatization into amides, sulfonamides, ureas, and secondary amines; the cyclopropane ring locks the amine into a defined spatial orientation, while the electron-withdrawing fluoro and trifluoromethyl groups impart distinct electronic and metabolic stability profiles . Its core structure is a privileged scaffold in inhibitors of lysine-specific demethylase 1 (LSD1) and monoamine oxidases (MAO), where aryl cyclopropanamine pharmacophores are essential for target engagement [1].

Why Generic Aryl Cyclopropanamine Analogs Cannot Reliably Substitute for 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine in Structure-Activity and Property-Driven Programs


In-class aryl cyclopropanamine primary amines are structurally similar but are not functionally interchangeable due to the extreme sensitivity of biological target engagement (LSD1, MAO-A/B, sigma receptors) and physicochemical properties to small changes in ring substitution. The simultaneous presence of a 4-fluoro and a 3-trifluoromethyl group creates a unique electronic push-pull system and steric contour that is absent from single-substituted analogs [1]. SAR studies on fluorinated phenylcyclopropylamines demonstrate that moving or replacing either substituent can shift selectivity between MAO-A and MAO-B by over 25-fold, or switch activity between sigma-1 and sigma-2 receptors [2]. For synthesis service providers and in-house medicinal chemistry teams, substituting with a 4-fluoro-2-trifluoromethyl or 3-fluoro-5-trifluoromethyl isomer introduces unvalidated risks in downstream biological activity, requiring extensive re-optimization that negates the cost savings of an alternative building block.

Quantitative Differentiation Evidence for 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine Versus Closest Isomeric and Substitution Analogs


Isomer-Specific Sigma Receptor Affinity: The 4-Fluoro-3-CF3 Arrangement Avoids the Affinity Penalities Inherent in 3-Substituted Isomers

In a systematic SAR of 2-fluoro-2-arylcyclopropan-1-amines, para-substituted compounds consistently showed higher sigma-1 and sigma-2 receptor affinity than the corresponding meta-substituted isomers [1]. The target compound, with its 4-fluoro substitution, is thus predicted to maintain the favorable para-substitution advantage, unlike 3-fluoro or 3-trifluoromethyl-only analogs that would be expected to show reduced affinity. This positional dependency is a critical differentiator for procurement when the intended application involves sigma receptor modulation.

sigma receptor structure-activity relationship fluorinated arylcyclopropanamine

Distinct LSD1 Inhibitor Patent Enablement: The 4-Fluoro-3-trifluoromethyl Phenyl Motif Is Explicitly Claimed in Granted LSD1 Inhibitor Patents

The (hetero)aryl cyclopropylamine patent family (EP2768805) explicitly claims LSD1 inhibitors that include the 4-fluoro-3-trifluoromethyl phenyl substitution pattern [1]. This means that the target compound directly maps onto the intellectual property space of clinically pursued LSD1 inhibitor pharmacophores. By contrast, generic phenylcyclopropylamine or analogs with different halogen/methyl substitution patterns are not as specifically linked to granted composition-of-matter claims in this therapeutic area.

LSD1 inhibitor KDM1A epigenetics patent differentiation

Regioisomeric Differentiation in Monoamine Oxidase Inhibition: The 4-Fluoro-3-CF3 Pattern Offers a Unique Selectivity Profile Versus 4-CF3 or 3-Fluoro Analogs

In a study of fluorinated phenylcyclopropylamines as MAO inhibitors, moving the trifluoromethyl group from the para to the meta position, or adjusting fluoro substitution, produced selectivity shifts of over 25-fold between MAO-A and MAO-B [1]. The target compound's unique 4-fluoro-3-trifluoromethyl pattern occupies a specific region of this selectivity landscape. While direct assay data for the target compound are not yet publicly available, the class-wide SAR strongly predicts that its selectivity profile is non-interchangeable with analogs bearing 4-CF3, 3-F, or 2-F-4-CF3 substitution.

monoamine oxidase MAO-A MAO-B selectivity fluorinated phenylcyclopropylamine

Analytical Purity Benchmarking: 98% (HPLC) Purity Specification Enables Direct Use in Structure-Activity Relationship Studies Without Repurification

Commercial suppliers (Synblock, Leyan) specify a minimum purity of 98% (HPLC) for this compound, with full analytical documentation including NMR, HPLC, and LC-MS provided . In contrast, the general purity specification for the closest commercially available isomers such as 1-(4-fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine (CAS 1314755-22-0) is frequently 95% or lower . The 3 percentage point purity difference corresponds to a reduction of 60% in total impurities (from 5% to 2%), which is significant when the compound is used at multi-gram scale in parallel medicinal chemistry libraries where impurity-derived false positives are a known source of cost escalation.

building block purity HPLC medicinal chemistry procurement

High-Impact Application Domains Where 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine Delivers Verifiable Differentiation


LSD1 (KDM1A) Inhibitor Lead Optimization: Patent-Validated Pharmacophore Expansion

The compound's explicit inclusion in the Oryzon Genomics LSD1 inhibitor patent family [1] makes it a strategically preferred building block for medicinal chemistry teams expanding SAR around clinically validated LSD1 inhibitor cores. Using this specific regioisomer ensures alignment with granted composition-of-matter claims, reducing freedom-to-operate risks for novel oncology and CNS therapeutics.

Monoamine Oxidase Isoform-Selective Chemical Probe Development

Class-wide SAR demonstrates that the substitution pattern on the phenyl ring governs MAO-A vs. MAO-B selectivity [2]. The 4-fluoro-3-trifluoromethyl combination occupies a unique selectivity vector that cannot be replicated by single-substituted analogs. This compound serves as a key building block for generating isoform-selective chemical probes where balanced or controlled dual inhibition is desired.

Sigma Receptor Pharmacophore Mapping and Radioligand Development

The established para-substitution advantage in sigma receptor affinity [3] positions this compound as a superior intermediate for designing high-affinity sigma-1/sigma-2 ligands. Its cyclopropanamine core mimics tranylcypromine-based sigma ligands while offering the metabolic stability benefits of fluorine and trifluoromethyl groups, making it valuable for PET tracer precursor synthesis.

Parallel Medicinal Chemistry Library Synthesis: High-Purity Starting Material for Amide Couplings

The 98% HPLC purity specification with full analytical characterization enables direct use in automated parallel synthesis platforms without time-consuming pre-purification. The 60% reduction in total impurities compared to 95% purity alternatives lowers the rate of false positives in primary screening assays, directly improving the efficiency of hit-to-lead campaigns.

Quote Request

Request a Quote for 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.